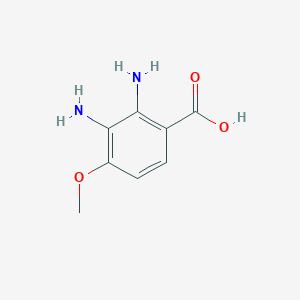

2,3-Diamino-4-methoxybenzoic acid

Description

2,3-Diamino-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring amino groups at positions 2 and 3 and a methoxy group at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2,3-diamino-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,9-10H2,1H3,(H,11,12) |

InChI Key |

IXQMOKZMBISNTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of benzoic acid derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparison of 2,3-diamino-4-methoxybenzoic acid with key analogs:

Key Observations :

- Amino Groups: The presence of amino groups at positions 2 and 3 in 2,3-diamino-4-methoxybenzoic acid enhances its solubility in acidic media (via protonation) compared to non-amino analogs like 4-methoxybenzoic acid .

Preparation Methods

Substitution of Halogen with Methoxy Group

A foundational approach involves introducing the methoxy group via nucleophilic aromatic substitution. As demonstrated in the synthesis of o-methoxybenzoic acid derivatives, chloro- or fluorobenzoic acid precursors react with sodium methylate under elevated temperatures (80–150°C) and pressures (0.2–1.4 MPa) to yield methoxylated intermediates. For example:

-

Starting material : 4-Chloro-2,3-dinitrobenzoic acid.

-

Reaction conditions : Sodium methylate (30% in methanol), 130–150°C, 0.8–1.4 MPa.

-

Outcome : Substitution of chlorine with methoxy, generating 4-methoxy-2,3-dinitrobenzoic acid.

This step leverages the electron-withdrawing nitro groups to activate the aromatic ring for nucleophilic attack, facilitating displacement of the halogen.

Catalytic Hydrogenation of Nitro Groups

Subsequent reduction of the nitro groups to amines is achieved via catalytic hydrogenation. Palladium-on-carbon (10% Pd/C) under hydrogen gas (40–60 psi) at room temperature for 12–24 hours effectively converts nitro groups to amines. Critical parameters include:

-

Catalyst loading : 5–10% by weight relative to substrate.

-

Solvent : Polar aprotic solvents (e.g., methanol, ethanol) to enhance solubility.

-

Yield : >95% after purification, with HPLC confirming residual nitro content <0.5%.

Directed Nitration of Methoxybenzoic Acid Derivatives

Regioselective Nitration Strategies

Introducing nitro groups at the 2- and 3-positions of 4-methoxybenzoic acid requires careful control of directing effects. The methoxy group (ortho/para-directing) and carboxylic acid (meta-directing) compete, but esterification of the acid temporarily converts it into a meta-directing ester, enabling nitration at positions 2 and 3:

Challenges in Nitration Positioning

Competing directing effects often lead to byproducts (e.g., 3,5-dinitro isomers). To mitigate this, bulky protecting groups or low-temperature nitration (-10°C) improve regioselectivity.

Multi-Step Functionalization of Fluorinated Intermediates

Sequential Nitration and Alkoxylation

A patent-derived route utilizes fluorinated intermediates to streamline substitution:

-

Nitration of 2-fluorobenzoic acid : Yields 5-fluoro-2-nitrobenzoic acid.

-

Hydrogenation and acetylation : Converts nitro to acetamido, producing 2-acetamido-5-fluorobenzoic acid.

-

Second nitration : Introduces nitro at position 3, forming 2-acetamido-5-fluoro-3-nitrobenzoic acid.

-

Deacetylation and hydrogenation : Generates 2,3-diamino-5-fluorobenzoic acid.

-

Methoxylation : Substitutes fluorine with methoxy using NaOCH₃/CuI under Ullmann conditions.

Mechanistic Considerations

Protection-Deprotection Strategies for Amino Groups

Acetylation for Intermediate Stability

Amino groups are acetylated during nitration to prevent undesired oxidation or side reactions:

Carbodiimide-Mediated Amidation

In cases requiring solubility modulation, the carboxylic acid is temporarily converted to an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Analytical Validation and Yield Optimization

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-diamino-4-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via selective functionalization of benzoic acid derivatives. A common approach involves nitration followed by reduction of nitro groups to amines. For example, methoxy and amino groups can be introduced using Friedel-Crafts alkylation or Ullmann coupling under controlled temperatures (45–60°C) to avoid over-substitution . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent) and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity (>95%) products .

Q. How can researchers verify the structural integrity of 2,3-diamino-4-methoxybenzoic acid using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In ¹H NMR, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm as a singlet, while aromatic protons adjacent to amino groups appear downfield (δ 6.5–7.5 ppm) due to electron-donating effects . Infrared (IR) spectroscopy confirms functional groups: N-H stretches (3300–3500 cm⁻¹) for amines and C=O stretches (1680–1700 cm⁻¹) for the carboxylic acid. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₀N₂O₃, theoretical m/z 182.0691) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or solubility profiles of 2,3-diamino-4-methoxybenzoic acid?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points (mp) may vary between 180–220°C depending on crystallization solvents. To address this:

- Perform Differential Scanning Calorimetry (DSC) to detect polymorph transitions.

- Use thermogravimetric analysis (TGA) to identify solvent residues (>1% weight loss below 100°C indicates impurities).

- Standardize recrystallization protocols (e.g., slow cooling in ethanol) to ensure consistent crystal packing .

Q. How can computational modeling predict the reactivity of 2,3-diamino-4-methoxybenzoic acid in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate hydrogen-bonding interactions with biological targets (e.g., enzymes) using molecular docking (AutoDock Vina).

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What analytical techniques differentiate 2,3-diamino-4-methoxybenzoic acid from its structural analogs (e.g., 4-methoxy-2,3-dimethylbenzoic acid)?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Retention times vary due to substituent polarity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.